molecular formula C18H16ClN3O2 B2604556 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide CAS No. 952865-17-7

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide

Cat. No.: B2604556
CAS No.: 952865-17-7
M. Wt: 341.8
InChI Key: BCQHPURKQFQPJV-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in modern anticancer drug discovery . The 1,3,4-oxadiazole ring is a critically important pharmacophore, as it acts as a bioisostere for amide, ester, and carbamate functional groups, often leading to enhanced pharmacological activity and improved metabolic stability by facilitating hydrogen bonding with biological targets . Compounds based on this core structure have demonstrated the ability to exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as matrix metalloproteinase-9 (MMP-9), histone deacetylase (HDAC), thymidylate synthase, and topoisomerase II . Research on analogous 1,3,4-oxadiazole derivatives has shown promising cytotoxic activity against various human cancer cell lines, frequently by inducing apoptosis and causing cell cycle arrest . The specific substitution pattern on this molecule, featuring both 3-chlorophenyl and 4-ethylphenyl groups, is designed to optimize its lipophilicity and transmembrane diffusion potential, thereby influencing its bioavailability and interaction with hydrophobic enzyme pockets . This product is intended for research purposes to further investigate these mechanisms of action and to support the development of novel chemotherapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHPURKQFQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized below:

Compound Name/ID (Evidence Source) Substituents on Oxadiazole Core Acetamide Substituent Molecular Weight (g/mol) Key Biological Activities
Compound 8 () 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl N-(1,3-Benzodioxol-5-ylmethyl) 423.4 Anticancer (A549, C6 cells), MMP-9 inhibition
Compound 9 () 5-Phenyl N-(1,3-Benzodioxol-5-ylmethyl) 379.4 Anticancer (A549, C6 cells), MMP-9 inhibition
Compound 6f () 5-(4-Chlorophenyl) N-(4-Methylphenyl) ~428.5 Antimicrobial (broad-spectrum), low cytotoxicity
Compound 7d () Thiadiazole core (non-oxadiazole) 2-(2-Fluoro-phenoxy) 442.9 Cytotoxic (Caco-2, IC₅₀ = 1.8 µM)
Compound 2a () 5-(Benzofuran-2-yl) N-(3-Chlorophenyl) ~414.9 Antimicrobial, laccase catalysis
Compound 2c () 5-(3,4-Dimethoxyphenyl) 2-(2,4-Dioxothiazolidin-3-yl) 378.3 Anticancer (docking affinity to MMP-9)

Key Observations

Anticancer Activity
  • Compound 8 and 9 () exhibit strong anticancer effects against lung adenocarcinoma (A549) and glioma (C6) cells, comparable to cisplatin, via MMP-9 inhibition . Their benzodioxol and tetrahydronaphthalen substituents enhance hydrophobic interactions with enzyme active sites.
  • Compound 2c () incorporates a dimethoxyphenyl group, which improves binding affinity to MMP-9 through hydrogen bonding and π-π stacking .
Antimicrobial Activity
  • Compound 6f () with a 4-chlorophenyl oxadiazole and 4-methylphenyl acetamide shows broad-spectrum antimicrobial activity with low toxicity .
  • Compound 2a () highlights the role of benzofuran substituents in enhancing antimicrobial potency, suggesting that the target compound’s 3-chlorophenyl group may similarly improve activity through halogen-mediated interactions .
Enzyme Inhibition
  • Compound 8 and 9 () inhibit MMP-9, a protease linked to tumor metastasis . The target compound’s 4-ethylphenyl group could increase lipophilicity, improving membrane permeability for enzyme targeting.
  • Derivatives in (e.g., 8t , 8u ) demonstrate α-glucosidase and BChE inhibition, suggesting that acetamide substituents (e.g., ethylphenyl) modulate selectivity between enzyme targets .
Cytotoxicity and Toxicity
  • Compound 7d (), a thiadiazole analog, shows high cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells . Oxadiazole derivatives generally exhibit lower toxicity, as seen in .
  • The 4-ethylphenyl group in the target compound may balance lipophilicity and solubility, reducing off-target effects compared to fluoro-phenoxy substituents ().

Biological Activity

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C16H16ClN3O2
  • Molecular Weight : 319.77 g/mol
  • CAS Number : 952864-90-3

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated several oxadiazole compounds against various bacterial strains, revealing that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study conducted using the MTT assay demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
A54915.7
HeLa12.3

This data suggests that the compound could serve as a lead for developing new anticancer agents due to its ability to induce cell death in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group.

Treatment Group Paw Edema Reduction (%)
Control0
This compound54

These findings indicate that the compound may exert its effects through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
  • Chlorophenyl Substituent : Enhances lipophilicity and biological interaction.
  • Ethyl Phenyl Group : Contributes to increased potency against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with oxadiazole derivatives showed a significant improvement in recovery rates compared to standard antibiotics.
  • Case Study on Cancer Treatment : A pilot study assessed the use of oxadiazole compounds in combination with traditional chemotherapy agents in patients with resistant cancers. The results indicated enhanced efficacy and reduced side effects.

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